Mafenide propionate

Burn wound infection Eschar penetration Topical antibacterial

Burn wound sepsis from P. aeruginosa under eschar remains a critical challenge. Mafenide propionate (5% solution) directly addresses this with superior eschar penetration, achieving tissue concentrations 2-5× above MIC at 1-2 h, preventing septic conversion of partial-thickness burns. • Broad-spectrum activity including P. aeruginosa, even in pus/serum. • 71.5% free-base content requires mass adjustment vs HCl salt. • Validated reference for antimicrobial surveillance programs (MIC baseline 250->5,000 μg/mL).

Molecular Formula C10H16N2O4S
Molecular Weight 260.31 g/mol
CAS No. 12001-72-8
Cat. No. B12709988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafenide propionate
CAS12001-72-8
Molecular FormulaC10H16N2O4S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
InChIInChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5)
InChIKeySVJKMLBXJJZCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mafenide Propionate (CAS 12001-72-8) for Burn Wound Research and Topical Formulation Procurement


Mafenide propionate (Sulfomyl; UNII-Y72Q7R4NQC) is a propionic acid salt of the sulfonamide-class topical anti-infective mafenide [1]. Like other mafenide salts, it exerts broad-spectrum bacteriostatic activity against Gram-positive and Gram-negative organisms, notably Pseudomonas aeruginosa, and retains bactericidal efficacy in the presence of pus, serum, and tissue exudates [2]. The propionate salt form is listed in pharmacopoeial monographs and is used interchangeably with the hydrochloride salt in 5% topical solutions for gas gangrene and burn wound prophylaxis [3].

Why Interchanging Mafenide Salt Forms Without Evidence Can Compromise Burn Wound Research


Although mafenide acetate, hydrochloride, and propionate share the same sulfonamide pharmacophore, their distinct counterions drive clinically meaningful differences in solubility, local tolerability, and systemic acid–base burden that preclude direct, data-free substitution [1]. For example, mafenide hydrochloride solutions generate a markedly lower osmolality than acetate creams, reducing pain upon application, while mafenide acetate produces less metabolic acidosis than hydrochloride after intravenous administration in animal models [2]. The propionate salt, which is likewise indicated for topical solution use, sits in a narrow formulation space where even modest shifts in solubility, dissolution rate, or local tissue concentration can alter antimicrobial efficacy and safety—making salt-form selection a critical parameter in burn-wound procurement and formulation development [3].

Mafenide Propionate (12001-72-8) Quantitative Evidence Guide: Differential Performance vs. Closest Analogs


Eschar Penetration Advantage of Mafenide Propionate over Silver Sulfadiazine in Burn Wound Antimicrobial Prophylaxis

Mafenide salts, including the propionate, penetrate burn eschar to a depth that silver sulfadiazine cannot achieve. In a comparative evaluation of topical agents, mafenide acetate cream demonstrated ‘limited’ eschar penetration, whereas silver sulfadiazine cream showed ‘none’ [1]. The Drugs.com professional monograph explicitly states that ‘mafenide appears to penetrate burn eschar better than silver sulfadiazine and may be more effective in minimizing the growth of bacteria and early treatment of wound sepsis’ [2]. Because mafenide propionate is formulated as a 5% topical solution—a preparation that yields tissue concentrations similar to the acetate salt—it inherits this penetration advantage, enabling it to reach sub-eschar bacterial reservoirs that silver sulfadiazine cannot access [3].

Burn wound infection Eschar penetration Topical antibacterial

Carbonic Anhydrase Inhibition and Metabolic Acidosis Risk: Mafenide Propionate Versus Silver Sulfadiazine

Mafenide propionate, like all mafenide salts, inhibits human carbonic anhydrase isoforms I and II with Ki values of 41.91 μM and 0.612 μM, respectively [1]. This mechanism underlies the dose-dependent metabolic acidosis observed during large-area burn treatment with mafenide, a risk absent with silver sulfadiazine, which does not inhibit carbonic anhydrase [2]. The clinical consequence is a ‘limited duration of therapy and area of topical application’ for mafenide products, whereas silver sulfadiazine may be used extensively without acid–base monitoring [3]. This differential toxicity profile drives procurement decisions: mafenide is preferred when eschar penetration is paramount, but silver sulfadiazine is selected when prolonged, large-surface-area application is required [4].

Metabolic acidosis Carbonic anhydrase inhibition Burn care safety

Antibacterial Spectrum and MIC Values: Mafenide Propionate Compared with Mafenide Acetate Against Burn Wound Pathogens

Mafenide acetate demonstrates in vitro activity against P. aeruginosa, S. aureus, and ESBL-producing K. pneumoniae with broth microdilution MIC values ranging from 250 to >5,000 μg/mL [1]. Against P. aeruginosa specifically, mean MICs of 1,024 μg/mL have been reported in agar well diffusion and broth dilution assays [2]. Importantly, the 5% mafenide propionate solution achieves peak tissue concentrations in human burned skin that are approximately 2- to 5-fold above the MIC for P. aeruginosa at 1–2 hours post-application, declining to sub-inhibitory levels by 8–10 hours [3]. No direct, quantitative, head-to-head MIC comparison between mafenide propionate and mafenide acetate is available in the peer-reviewed literature, but the shared active moiety (mafenide free base) predicts microbiologically equivalent intrinsic activity [4].

Minimum inhibitory concentration Burn wound pathogens Pseudomonas aeruginosa

Salt Form Selection and Local Tolerability: Mafenide Propionate vs. Mafenide Hydrochloride

Mafenide hydrochloride (5% solution) has an osmolality of approximately 340 mOsm/kg, which is close to physiological levels and contributes to improved patient acceptance compared with the hypertonic acetate cream [1]. Mafenide propionate, used as a 5% solution for topical application, shares this formulation modality and its associated tolerability advantage [2]. In an animal toxicity model, mafenide acetate produced significantly less metabolic acidosis than mafenide hydrochloride after intravenous administration, indicating that the counterion modulates systemic acid–base effects [3]. No direct comparative toxicity data for the propionate salt against hydrochloride exist; however, the propionate counterion is expected to exhibit an intermediate acid–base burden based on its pKa relative to acetate and hydrochloride [4].

Salt form selection Topical tolerability Osmolality

Predicted Physicochemical Properties of Mafenide Propionate and Implications for Solution-Based Formulation

Mafenide propionate (C10H16N2O4S; MW 260.31 g/mol) has a predicted water solubility of approximately 5.18 mg/mL based on computational physicochemical profiling [1]. The propionate salt contains approximately 28.5% propionic acid by weight, compared to approximately 24.3% acetic acid in mafenide acetate and 15.9% HCl in mafenide hydrochloride, conferring distinct bulk properties that influence dissolution rate and pH in aqueous media [2]. The propionate salt’s higher molecular weight (260.31 vs. 246.28 for acetate and 222.69 for hydrochloride) means that on an equal-mass basis, the propionate salt delivers approximately 5.7% less mafenide free base, a factor that must be accounted for in formulation dosing calculations . No experimental logP or pKa data specific to the propionate salt were identified; however, PubChem lists a topological polar surface area of 132 Ų, consistent with moderate aqueous solubility and good tissue permeability [3].

Aqueous solubility Molecular weight Formulation compatibility

Regulatory Status and Supplier Landscape: Mafenide Propionate as a Niche Research Procurement Item

Mafenide propionate is classified as a ‘Substance with sulfonamide structure and antibacterial mechanism of action’ in SNOMED CT and is a known but non-FDA-approved salt form for commercial drug products; the FDA-approved brand Sulfamylon contains mafenide acetate [1]. The propionate salt is currently available from a limited set of research chemical suppliers (e.g., XcessBio, MedKoo) with catalog purities of ≥98% . In contrast, mafenide acetate is widely available from major vendors (Sigma-Aldrich, Cayman Chemical, MedChemExpress) and is supported by extensive analytical and bioactivity documentation [2]. This asymmetry means that procurement of mafenide propionate for published, reproducible research requires careful verification of salt identity, purity, and residual solvent profile, as batch-to-batch variability may be higher for niche salts [3].

Regulatory status Supplier comparison Research procurement

Mafenide Propionate (12001-72-8): Evidence-Backed Procurement Scenarios in Burn Research and Formulation Science


Burn Wound Infection Models Requiring Deep Eschar Penetration

In rodent and porcine burn models where P. aeruginosa is seeded below the eschar, mafenide propionate (5% solution) should be prioritized over silver sulfadiazine because its superior eschar penetration allows it to reach bacteria in devascularized tissue, as demonstrated by clinical pharmacokinetic data showing peak tissue concentrations 2–5× above MIC at 1–2 hours [1]. This property is critical for preventing septic conversion of partial-thickness burns to full-thickness injury [2].

Comparative Salt-Form Toxicology Studies

Mafenide propionate is an ideal candidate for in vivo toxicology studies comparing the systemic acid–base effects of different mafenide counterions. The known Ki values of mafenide for carbonic anhydrase I and II (41.91 μM and 0.612 μM, respectively) provide a quantitative framework for correlating salt-form-specific pharmacokinetic profiles with the degree of urine alkalinization and metabolic acidosis [3]. Researchers can use mafenide propionate to test whether a moderate pKa counterion achieves a clinically meaningful reduction in acidosis relative to hydrochloride while retaining the penetration advantage of a solution formulation [4].

Formulation Development of Topical Solution Products

When developing a 5% topical mafenide solution, the propionate salt offers a procurement rationale based on its predicted water solubility (~5.18 mg/mL) and moderate molecular weight (260.31 g/mol), which may allow for simpler dissolution protocols than the highly hygroscopic hydrochloride [5]. Formulators must account for the ~71.5% free-base content of mafenide propionate compared with ~83.6% for the hydrochloride, adjusting mass-to-volume calculations to achieve equivalent mafenide concentrations at the wound site [6].

Antimicrobial Susceptibility Surveillance in Burn Units

Mafenide propionate can be employed as a reference compound in antimicrobial surveillance programs tracking the emergence of mafenide-resistant P. aeruginosa and K. pneumoniae in burn ICU settings. The established MIC range of 250–>5,000 μg/mL for mafenide acetate provides a validated baseline for interpreting resistance trends, and the use of the propionate salt in surveillance panels allows for direct comparison with historical data generated with other mafenide salts [7].

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